

Spectroscopic Data of 2-Furanethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Furanethanol

Cat. No.: B1268620

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-furanethanol**, a key organic compound with applications in various scientific fields, including fragrance, flavoring, and as an intermediate in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who require accurate and detailed spectroscopic information for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H (proton) and ^{13}C (carbon-13) NMR chemical shifts for **2-furanethanol**, recorded in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

^1H NMR Spectroscopic Data

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H5	7.35	dd	1.8, 0.9
H3	6.31	dd	3.2, 1.8
H4	6.13	dd	3.2, 0.9
-CH ₂ - (alpha to furan)	3.86	t	6.3
-CH ₂ - (beta to furan)	2.92	t	6.3
-OH	1.85	br s	-

Note: The assignment of protons on the furan ring (H3, H4, H5) is based on their characteristic chemical shifts and coupling patterns. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on concentration and temperature.

¹³C NMR Spectroscopic Data

Carbon Assignment	Chemical Shift (δ) in ppm
C2	155.5
C5	142.2
C3	110.3
C4	105.8
-CH ₂ - (alpha to furan)	62.4
-CH ₂ - (beta to furan)	31.8

Experimental Protocol: NMR Sample Preparation

A standard protocol for the acquisition of NMR spectra for a liquid sample like **2-furanethanol** is as follows:

- **Sample Preparation:** A solution of **2-furanethanol** is prepared by dissolving approximately 5-25 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d

(CDCl₃).

- Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for the chemical shifts ($\delta = 0.00$ ppm).
- NMR Tube: The resulting solution is transferred to a clean, dry 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Visualization of 2-Furanethanol Structure

The following diagram illustrates the chemical structure of **2-furanethanol**, with atom numbering corresponding to the NMR data provided in the tables.

Caption: Chemical structure of **2-Furanethanol**.

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